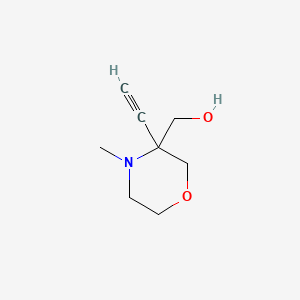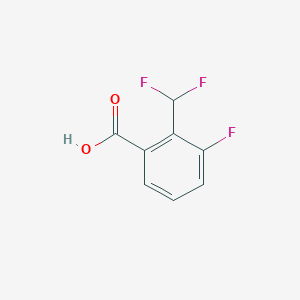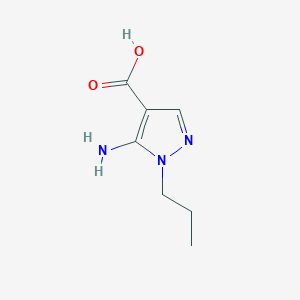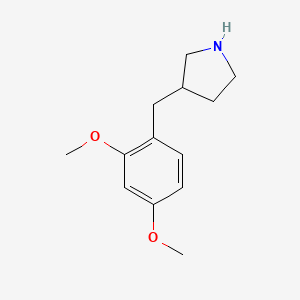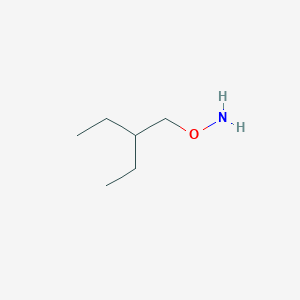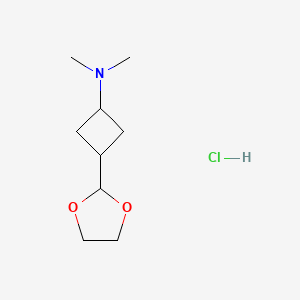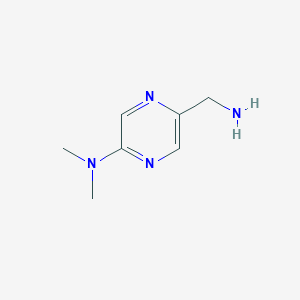
5-(aminomethyl)-N,N-dimethylpyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(aminomethyl)-N,N-dimethylpyrazin-2-amine is a chemical compound with a pyrazine ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both an aminomethyl group and dimethylamine groups attached to the pyrazine ring makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)-N,N-dimethylpyrazin-2-amine typically involves the reaction of pyrazine derivatives with appropriate aminating agents. One common method involves the reaction of 2-chloropyrazine with formaldehyde and dimethylamine under basic conditions to introduce the aminomethyl and dimethylamine groups onto the pyrazine ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and reagents, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-(aminomethyl)-N,N-dimethylpyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups attached to the pyrazine ring.
Substitution: The aminomethyl and dimethylamine groups can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted pyrazine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrazine N-oxides, while substitution reactions can produce a variety of substituted pyrazine derivatives with different functional groups.
Scientific Research Applications
5-(aminomethyl)-N,N-dimethylpyrazin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex pyrazine derivatives and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 5-(aminomethyl)-N,N-dimethylpyrazin-2-amine involves its interaction with specific molecular targets and pathways. The aminomethyl and dimethylamine groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. For example, the compound may act as an inhibitor or activator of certain enzymes by binding to their active sites and modulating their catalytic functions.
Comparison with Similar Compounds
Similar Compounds
Muscimol: 5-(aminomethyl)-1,2-oxazol-3(2H)-one, a psychoactive compound found in certain mushrooms.
2,5-bis(aminomethyl)furan:
Uniqueness
5-(aminomethyl)-N,N-dimethylpyrazin-2-amine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Unlike muscimol, which primarily acts on GABA receptors, this compound has broader applications in various fields, including chemistry and industry.
Properties
Molecular Formula |
C7H12N4 |
|---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
5-(aminomethyl)-N,N-dimethylpyrazin-2-amine |
InChI |
InChI=1S/C7H12N4/c1-11(2)7-5-9-6(3-8)4-10-7/h4-5H,3,8H2,1-2H3 |
InChI Key |
JBICIOACIKMMJM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=C(N=C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl({[3-(propan-2-yl)phenyl]methyl})aminehydrochloride](/img/structure/B13585133.png)
![1-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-onedihydrochloride](/img/structure/B13585136.png)
![N-cyclopropyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamidehydrochloride](/img/structure/B13585138.png)

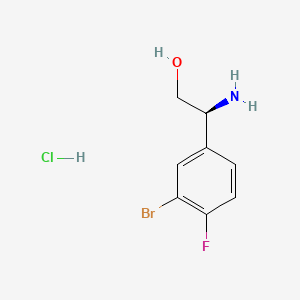
![Ethyl3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13585156.png)
![tert-butyl6-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate,Mixtureofdiastereomers](/img/structure/B13585175.png)
